molecular formula C9H16N2O B14914779 (5-Pentyloxazol-2-yl)methanamine

(5-Pentyloxazol-2-yl)methanamine

Cat. No.: B14914779
M. Wt: 168.24 g/mol
InChI Key: DELHCRKEEGOSFK-UHFFFAOYSA-N
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Description

(5-Pentyloxazol-2-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with a pentyl chain at the 5-position and a methanamine group at the 2-position. The pentyl substituent enhances lipophilicity, which may influence membrane permeability and bioavailability, while the primary amine group offers sites for hydrogen bonding and salt formation. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for functional group tuning .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(5-pentyl-1,3-oxazol-2-yl)methanamine

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-8-7-11-9(6-10)12-8/h7H,2-6,10H2,1H3

InChI Key

DELHCRKEEGOSFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(O1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Pentyloxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-pentyl-2-oxazoline with formaldehyde and ammonium chloride, followed by reduction . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and distillation, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Pentyloxazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

(5-Pentyloxazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Pentyloxazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(4-(Oxazol-2-yl)phenyl)methanamine (CAS 885466-67-1)
  • Similarity Score : 0.77
  • Key Features : Replaces the pentyl group with a phenyl ring at the 4-position of the oxazole.
  • However, reduced lipophilicity compared to the pentyl chain may decrease membrane permeability.
2-Phenyloxazole-5-carboxylic Acid (CAS 106833-79-8)
  • Similarity Score : 0.78
  • Key Features : Substitutes the methanamine with a carboxylic acid group at the 5-position.
  • Impact : The carboxylic acid introduces acidity (pKa ~4-5), enabling ionic interactions and solubility in polar solvents. This contrasts with the basic amine in the target compound, which may form salts at physiological pH.
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
  • Source :
  • Key Features : Replaces the oxazole with an oxadiazole ring (two nitrogen atoms instead of one).
  • Impact : Oxadiazole’s higher electron-deficient nature enhances metabolic stability and may alter binding affinity in biological targets compared to oxazole .
(5-Methylbenzo[d]oxazol-2-yl)methanamine (CAS 944897-59-0)
  • Source :
  • Key Features : Incorporates a benzo[d]oxazole ring (fused benzene and oxazole).

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) LogP (Predicted)
(5-Pentyloxazol-2-yl)methanamine C₉H₁₆N₂O Pentyl, Methanamine Not Reported ~2.5
(4-(Oxazol-2-yl)phenyl)methanamine C₁₀H₁₀N₂O Phenyl, Methanamine Not Reported ~1.8
2-Phenyloxazole-5-carboxylic Acid C₁₀H₇NO₃ Phenyl, Carboxylic Acid Not Reported ~1.2
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine C₁₀H₁₁N₃O 4-Methylphenyl, Oxadiazole Not Reported ~2.0
(5-Methylbenzo[d]oxazol-2-yl)methanamine C₉H₁₀N₂O Benzoxazole, Methyl Not Reported ~2.3

Notes:

  • LogP values estimated based on substituent contributions. The pentyl group in the target compound increases hydrophobicity compared to phenyl or methyl groups.
  • Melting points for aryl-substituted oxazoles (e.g., 2-phenyl-5-γ-tolyloxazole) range from 81–187°C , suggesting that the target compound’s pentyl chain may lower its melting point due to reduced crystallinity.

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